2-Deoxy-2-trifluoroacetamido-d-glucose
CAS No.:
Cat. No.: VC2501030
Molecular Formula: C8H12F3NO6
Molecular Weight: 275.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H12F3NO6 |
---|---|
Molecular Weight | 275.18 g/mol |
IUPAC Name | 2,2,2-trifluoro-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C8H12F3NO6/c9-8(10,11)7(17)12-3-5(15)4(14)2(1-13)18-6(3)16/h2-6,13-16H,1H2,(H,12,17)/t2-,3-,4-,5-,6?/m1/s1 |
Standard InChI Key | ZXNYUXIMAXVSFN-IVMDWMLBSA-N |
Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NC(=O)C(F)(F)F)O)O)O |
Canonical SMILES | C(C1C(C(C(C(O1)O)NC(=O)C(F)(F)F)O)O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-Deoxy-2-trifluoroacetamido-d-glucose is a modified monosaccharide that features a trifluoroacetamido group replacing the hydroxyl group at the C-2 position of D-glucose. This structural modification significantly alters the chemical properties of the parent sugar molecule. The compound maintains the pyranose ring structure characteristic of glucose but with the critical modification at the C-2 position. The trifluoroacetamido group introduces three fluorine atoms that contribute to the compound's unique chemical reactivity and stability patterns .
The molecule can be described using several nomenclature systems, including IUPAC condensed notation (TfaNH(-2d)Glc) and LINUCS notation ([][D-Glcp]{[(2+1)][NHTfa]{}}) . These systematic naming conventions help in precise identification and communication among researchers working with carbohydrate derivatives.
Physical and Chemical Properties
The compound exists as a solid at room temperature with distinctive physical properties that differentiate it from unmodified glucose. The physical and chemical characteristics of 2-deoxy-2-trifluoroacetamido-d-glucose are summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C8H12F3NO6 |
Molecular Weight | 275.18 g/mol |
Physical State | Solid (powder) |
Melting Point | 182°C |
Boiling Point | 514.6°C at 760 mmHg |
Density | 1.69 g/cm³ |
Flash Point | 265°C |
The trifluoroacetamido modification enhances the compound's stability and solubility in various solvents compared to unmodified glucose derivatives, making it particularly suitable for laboratory applications and synthetic chemistry. The presence of the fluorine atoms in the trifluoroacetyl group creates distinct electronic effects that influence the molecule's reactivity patterns and interaction potential in biological systems.
Identifiers and Synonyms
The compound is known by several synonyms in scientific literature and chemical databases, which facilitates its identification across different research domains. The key identifiers and alternative names are listed below:
Identifier Type | Value |
---|---|
CAS Number | 36875-26-0 |
PubChem CID | 2760700 |
Nikkaji Number | J1.803.004G |
Common Synonyms | N-Trifluoroacetyl-D-glucosamine |
N-Trifluoroacetylglucosamine | |
2-Trifluoracetamido-2-deoxy-D-glucopyranose | |
IUPAC Name | 2,2,2-trifluoro-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Synthesis Methods
Traditional Synthetic Approaches
The synthesis of 2-deoxy-2-trifluoroacetamido-d-glucose can be accomplished through several methodologies, with most approaches beginning with D-glucal as the starting material. A common synthetic pathway involves the haloalkoxylation of D-glucal followed by a series of selective functional group transformations. This multi-step process requires careful control of reaction conditions to ensure stereoselectivity and high yield of the desired product.
The synthesis typically involves protection and deprotection strategies for the hydroxyl groups to ensure selective modifications at specific positions. Purification techniques such as crystallization and chromatography are essential to isolate the final product with high purity. These synthetic methods have been optimized over years of research to improve efficiency and yield.
Advanced Synthetic Methodologies
Recent advancements in carbohydrate chemistry have introduced more efficient and stereoselective approaches for synthesizing 2-deoxy-2-trifluoroacetamido-d-glucose. One method involves the preparation of propane-1,3-diyl dithioacetal derivatives of D-glucosamine as versatile intermediates. As described in research literature, this approach begins with the suspension of the starting compound in anhydrous methanol and proceeds through several controlled reaction steps .
The protocol described in one research article details: "2-Deoxy-2-trifluoroacetamido-d-glucose Propane-1,3-diyl Dithioacetal (9). Compound 1 (3.0 g, 11.2 mmol) was suspended in a mixture of anhyd MeOH (20 mL) and..." . This synthetic pathway offers advantages in terms of yield and the ability to introduce specific protecting groups that facilitate subsequent transformations.
Biological and Chemical Activities
Mechanism of Action
The biological activity of 2-deoxy-2-trifluoroacetamido-d-glucose primarily involves its interaction with biological systems where it mimics natural sugars but with altered reactivity. The compound has the potential to interact with enzymes involved in carbohydrate metabolism, which can lead to modified metabolic pathways. The trifluoroacetamido group's presence creates distinct binding interactions with enzyme active sites compared to naturally occurring amino sugars.
The compound's mechanism often involves competitive inhibition of enzymes that normally process glucosamine or its derivatives. This inhibitory action can have various biological consequences depending on the specific enzyme systems involved and the cellular context in which the compound is introduced.
Research Applications
Use in Glycobiology Research
One of the most significant applications of 2-deoxy-2-trifluoroacetamido-d-glucose is in glycobiology research, where it serves as a valuable tool for studying carbohydrate-processing enzymes and glycosylation pathways. The compound can be used to investigate the substrate specificity of various glycosyltransferases and glycosidases, providing insights into their mechanisms and biological functions .
Research has demonstrated that UDP-N-trifluoroacetylglucosamine, a nucleotide sugar derivative of 2-deoxy-2-trifluoroacetamido-d-glucose, can function as an alternative substrate in N-acetylglucosaminyltransferase reactions . This finding has important implications for understanding glycosylation processes and developing strategies to modify them for research or therapeutic purposes.
Applications in Synthetic Carbohydrate Chemistry
In synthetic carbohydrate chemistry, 2-deoxy-2-trifluoroacetamido-d-glucose serves as a versatile building block for creating more complex glycoconjugates and oligosaccharides. The trifluoroacetamido group functions as a protecting group for the amino functionality at the C-2 position, which can be selectively removed under mild basic conditions to reveal the free amine for further modifications .
This characteristic makes the compound particularly useful in the synthesis of biologically important aminocyclitols and iminosugars through intramolecular cyclizations. Research has shown that 3,4,5-tri-O-protected 2-acylamino-2-deoxy-6-O-tosyl-d-glucose propane-1,3-diyl dithioacetal intermediates derived from this compound can be efficiently transformed into various bioactive molecules .
Current Research Findings
Studies on Enzymatic Interactions
Recent research has explored the interactions between 2-deoxy-2-trifluoroacetamido-d-glucose derivatives and various glycosyltransferases. One significant finding involves the synthesis of UDP-N-trifluoroacetylglucosamine (uridine 5'-2-trifluoroacetamido-2-deoxy-α-D-glucopyranosyl diphosphate) and its evaluation as a substrate for specific glycosyltransferases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume